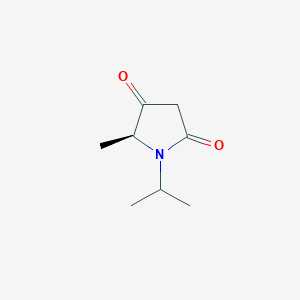
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione, also known as Levetiracetam, is a pyrrolidine derivative that is widely used as an anticonvulsant drug. It was first approved by the US Food and Drug Administration (FDA) in 1999 for the treatment of partial-onset seizures in patients with epilepsy. Since then, it has been widely used in the treatment of various neurological disorders.
作用机制
The exact mechanism of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem is not fully understood. However, it is believed to work by binding to a specific type of protein known as synaptic vesicle protein 2A (SV2A) in the brain. By binding to this protein, (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem may modulate the release of neurotransmitters, thereby reducing the likelihood of seizures.
生化和生理效应
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anticonvulsant effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has a number of advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in laboratory experiments. For example, it may have off-target effects that could confound experimental results. In addition, its effects may be dependent on the specific experimental conditions used.
未来方向
There are a number of potential future directions for research on (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem. One area of interest is the development of new formulations of the drug that may be more effective or have fewer side effects. Another area of interest is the investigation of the drug's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research to better understand the mechanisms of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem, which may lead to the development of new drugs with similar or improved therapeutic properties.
合成方法
The synthesis of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem involves the reaction of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide with isopropylamine in the presence of a suitable solvent. The resulting product is then purified by recrystallization to obtain the pure compound.
科学研究应用
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, Alzheimer's disease, anxiety, and depression. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
属性
CAS 编号 |
150884-73-4 |
|---|---|
产品名称 |
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
(5S)-5-methyl-1-propan-2-ylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1 |
InChI 键 |
DJPLPSSNENBZNH-LURJTMIESA-N |
手性 SMILES |
C[C@H]1C(=O)CC(=O)N1C(C)C |
SMILES |
CC1C(=O)CC(=O)N1C(C)C |
规范 SMILES |
CC1C(=O)CC(=O)N1C(C)C |
同义词 |
2,4-Pyrrolidinedione,5-methyl-1-(1-methylethyl)-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
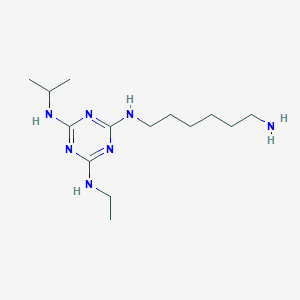
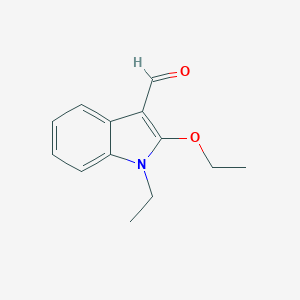
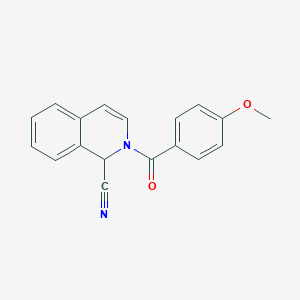
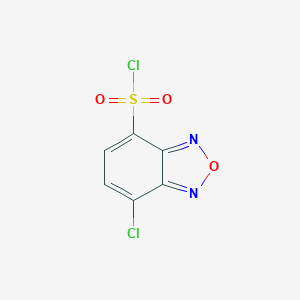
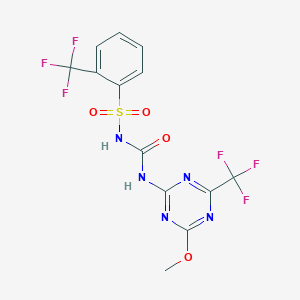
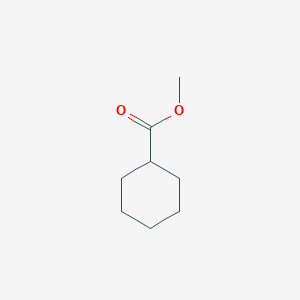
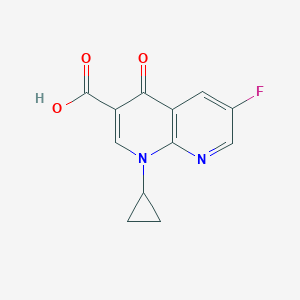
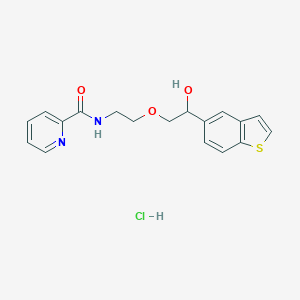
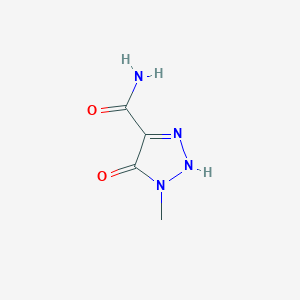
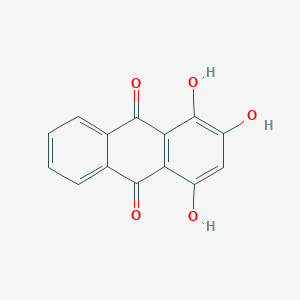
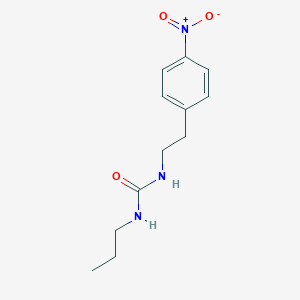
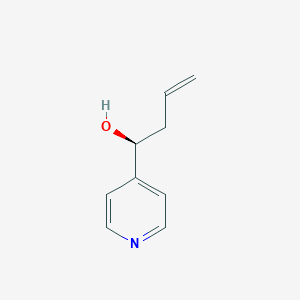
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)